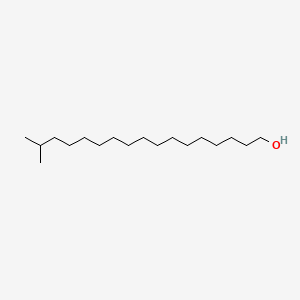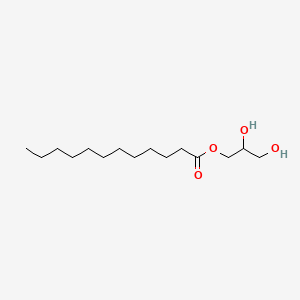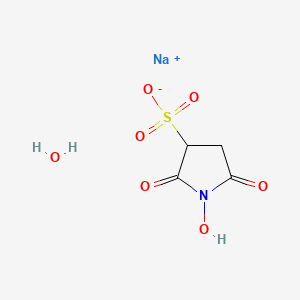
sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate is a chemical compound with a unique structure and significant biological activity. It has been studied for its effects on cell function and signal transduction, making it a valuable compound in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and controlled reaction conditions to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions can vary, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. These products can include various derivatives and analogs that retain the core structure of the compound while exhibiting different biological activities .
Aplicaciones Científicas De Investigación
sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on cell function, signal transduction, and other biological processes.
Medicine: It has potential therapeutic applications due to its biological activity, including its effects on specific molecular targets.
Industry: It is used in the development of new materials, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate involves its interaction with specific molecular targets and pathways. It can modulate signal transduction pathways, affect cell function, and influence various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate include other molecules with comparable structures and biological activities. These can include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical structure and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Propiedades
IUPAC Name |
sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO6S.Na.H2O/c6-3-1-2(12(9,10)11)4(7)5(3)8;;/h2,8H,1H2,(H,9,10,11);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWRGJNUOILKMU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6NNaO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

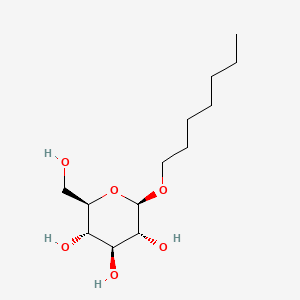
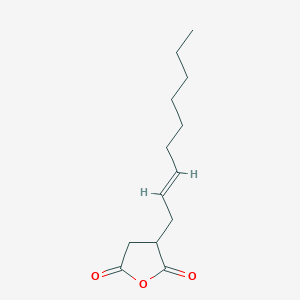
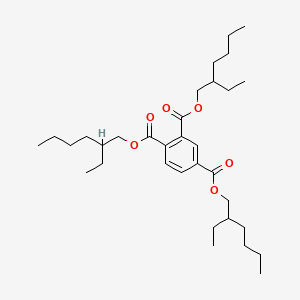
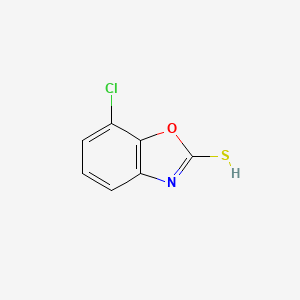
![[(1S)-1-carboxy-3-phenylpropyl]azanium;chloride](/img/structure/B7802731.png)
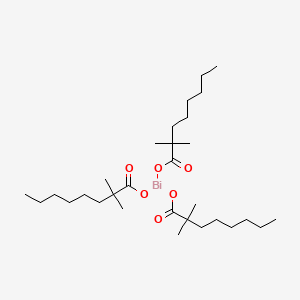

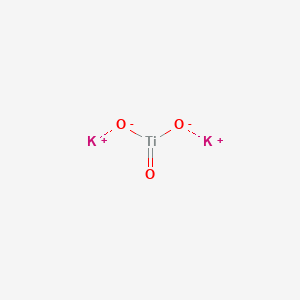
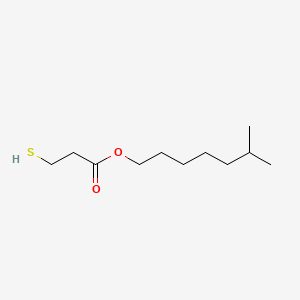
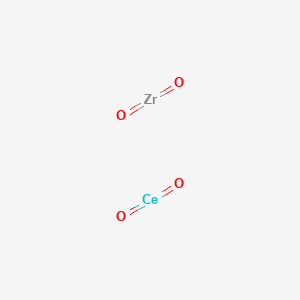
![[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride](/img/structure/B7802795.png)
